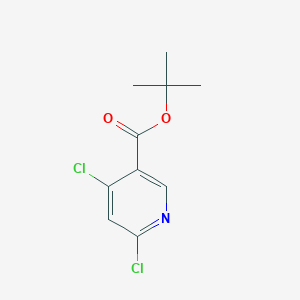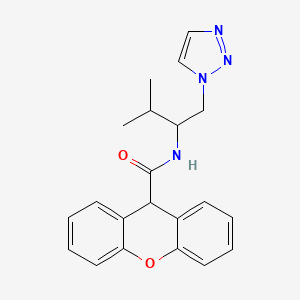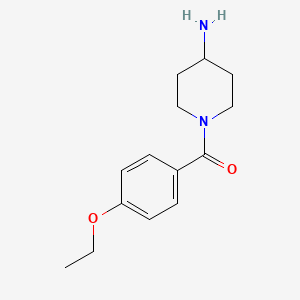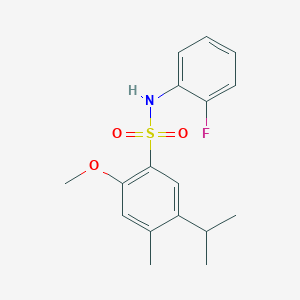
4,6-Dichloro-nicotinate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 4,6-dichloronicotinate (TBCN) is an important organic compound that belongs to the class of substituted nicotinates. It has a molecular formula of C10H11Cl2NO2 .
Molecular Structure Analysis
The molecular structure of tert-Butyl 4,6-dichloronicotinate consists of a nicotinate core with two chlorine atoms at the 4 and 6 positions and a tert-butyl group attached . The molecular weight is 248.11 .Physical And Chemical Properties Analysis
The physical and chemical properties of tert-Butyl 4,6-dichloronicotinate include a molecular weight of 248.11 . The compound is predicted to have a density of 1.278±0.06 g/cm3 and a boiling point of 296.1±35.0 °C .Mécanisme D'action
The mechanism of action of tert-Butyl 4,6-dichloronicotinate is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Tert-Butyl 4,6-dichloronicotinate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, it has been found to induce apoptosis in cancer cells and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using tert-Butyl 4,6-dichloronicotinate in lab experiments is its relatively low toxicity compared to other chemical compounds. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, the cost of synthesis can be relatively high, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on tert-Butyl 4,6-dichloronicotinate. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity. Finally, there is potential for the development of new derivatives of tert-Butyl 4,6-dichloronicotinate with improved properties for use in various scientific research applications.
Méthodes De Synthèse
Tert-Butyl 4,6-dichloronicotinate can be synthesized using various methods. One of the most commonly used methods is the reaction of 4,6-dichloronicotinic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of tert-Butyl 4,6-dichloronicotinate as a white crystalline solid.
Applications De Recherche Scientifique
Synthèse de nouveaux composés hétérocycliques
“4,6-Dichloro-nicotinate de tert-butyle” a été utilisé dans la synthèse de dérivés nouveaux de 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol et de 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline . Ceci a été réalisé par condensation d'isatines substituées par un tert-butyle avec de la benzène-1,2-diamine ou de la thiosemicarbazide .
Amélioration de l'activité biologique
L'introduction d'un groupe tert-butyle dans certains hétérocycles, y compris “this compound”, améliore considérablement leur activité biologique . Par exemple, il a été rapporté que l'attachement d'un groupe tert-butyle métaboliquement stable à la position C-2 du système quinolone dans la primaquine a entraîné une amélioration substantielle de l'activité schizontocide antimalarienne sanguine .
Augmentation de la lipophilie
L'introduction d'un groupe tert-butyle dans les molécules organiques, telles que “this compound”, augmente leur lipophilie . Ceci est très important pour le passage à travers la paroi cellulaire extraordinairement épaisse et légère .
Synthèse de nouveaux candidats médicaments
L'incorporation d'un groupe tert-butyle dans les systèmes indoloquinoxaline et [1,2,4]triazino[5,6-b]indole, conduisant à une série de composés structurellement nouveaux comme candidats médicaments possibles, est d'une importance synthétique pour les besoins actuels de la chimie médicinale .
Science des matériaux
Activité antiradicale
De nouvelles catécholphenols synthétisées à l'aide de “this compound” ont montré une forte activité antiradicale, dépassant la norme connue Trolox .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-5-13-8(12)4-7(6)11/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAVOQSQZMCRRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2385262.png)



![2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2385270.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2385272.png)
![2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2385273.png)

![N-(4-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2385276.png)
![N-[(4-Hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2385278.png)
![3-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2385280.png)
![N-[(2,5-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2385281.png)
![5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385282.png)
